molecular formula C18H18N2O3 B2644578 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea CAS No. 2034489-30-8

1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea

Cat. No.: B2644578
CAS No.: 2034489-30-8
M. Wt: 310.353
InChI Key: GHHHLLZHZAHVOK-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea is an organic compound that features a unique structure combining bifuran and phenethylurea moieties. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The bifuran component is derived from furan, a heterocyclic organic compound, while the phenethylurea part is known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea typically involves the following steps:

Industrial Production Methods

Industrial production of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenethylurea moiety, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized bifuran derivatives.

    Reduction: Reduced bifuran or phenethylurea derivatives.

    Substitution: Substituted phenethylurea derivatives.

Scientific Research Applications

1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea is unique due to its combination of bifuran and phenethylurea moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(23-16)15-9-11-22-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHHLLZHZAHVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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